3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol
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Overview
Description
3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol typically involves the reaction of 4-bromo-2-methylphenyl derivatives with thiol-containing compounds under controlled conditions. One common method involves the use of dichloromethane as a solvent and triethylamine as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol involves its interaction with specific molecular targets. The bromine atom and thiolan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Shares the bromine and methyl groups but lacks the thiolan ring.
3-Bromo-4-(4-bromo-2-methylphenyl)-2-butanone: Contains similar bromine and methyl substitutions but differs in the overall structure.
Uniqueness
3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol is unique due to the presence of the thiolan ring, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C11H13BrOS, indicating the presence of bromine and sulfur, which are often associated with biological activity. The compound features a thiolane ring, which contributes to its unique reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that compounds containing bromine and sulfur can exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that similar thiolane derivatives possess antimicrobial properties against a range of pathogens, including Gram-positive bacteria. This activity is often attributed to the ability of sulfur-containing compounds to disrupt bacterial cell membranes or inhibit essential enzymes .
- Antioxidant Properties : Sulfur-containing compounds are known to exhibit antioxidant activity by scavenging free radicals, which can contribute to their protective effects against oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest that derivatives of thiolane can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy :
- Cytotoxicity :
- Pharmacokinetics :
Case Study 1: Antimicrobial Activity Assessment
In a controlled study, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Potential
A series of experiments were conducted on human breast cancer (MCF-7) cells treated with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Data Table
Properties
Molecular Formula |
C12H15BrOS |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-4-methylthiolan-3-ol |
InChI |
InChI=1S/C12H15BrOS/c1-8-5-10(13)3-4-11(8)12(14)7-15-6-9(12)2/h3-5,9,14H,6-7H2,1-2H3 |
InChI Key |
CFMPRXFIJZOKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=C(C=C(C=C2)Br)C)O |
Origin of Product |
United States |
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